molecular formula C16H14O B14519084 1H-Inden-1-one, 2,3-dihydro-3-methyl-2-phenyl- CAS No. 62907-55-5

1H-Inden-1-one, 2,3-dihydro-3-methyl-2-phenyl-

Cat. No.: B14519084
CAS No.: 62907-55-5
M. Wt: 222.28 g/mol
InChI Key: VCECZMYDOYVAIQ-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 2,3-dihydro-3-methyl-2-phenyl- is an organic compound with a unique structure that combines the properties of both indanone and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-one, 2,3-dihydro-3-methyl-2-phenyl- typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-one, 2,3-dihydro-3-methyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1H-Inden-1-one, 2,3-dihydro-3-methyl-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-3-methyl-2-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Inden-1-one, 2,3-dihydro-3-methyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62907-55-5

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

3-methyl-2-phenyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C16H14O/c1-11-13-9-5-6-10-14(13)16(17)15(11)12-7-3-2-4-8-12/h2-11,15H,1H3

InChI Key

VCECZMYDOYVAIQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

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